molecular formula C9H12OS B6147355 1-(4-methylthiophen-3-yl)butan-1-one CAS No. 1534496-70-2

1-(4-methylthiophen-3-yl)butan-1-one

Cat. No.: B6147355
CAS No.: 1534496-70-2
M. Wt: 168.26 g/mol
InChI Key: AIUIGJDUIQCHEQ-UHFFFAOYSA-N
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Description

1-(4-Methylthiophen-3-yl)butan-1-one is an organic compound with the molecular formula C9H12OS It is a derivative of butanone, featuring a thiophene ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylthiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylthiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylthiophen-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

1-(4-Methylthiophen-3-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylthiophen-3-yl)butan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

  • 1-(4-Methylthiophen-2-yl)butan-1-one
  • 1-(4-Methylthiophen-5-yl)butan-1-one
  • 1-(4-Methylthiophen-3-yl)propan-1-one

Uniqueness: 1-(4-Methylthiophen-3-yl)butan-1-one is unique due to the position of the methyl group on the thiophene ring, which can significantly influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and biological activity compared to its analogs.

Properties

CAS No.

1534496-70-2

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(4-methylthiophen-3-yl)butan-1-one

InChI

InChI=1S/C9H12OS/c1-3-4-9(10)8-6-11-5-7(8)2/h5-6H,3-4H2,1-2H3

InChI Key

AIUIGJDUIQCHEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CSC=C1C

Purity

95

Origin of Product

United States

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